3-(3-Phenylsulfamoylphenyl)acrylic acid
Description
3-(3-Phenylsulfamoylphenyl)acrylic acid is a synthetic organic compound characterized by a phenylsulfamoyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety. The sulfamoyl group (–SO₂NH–) enhances hydrogen-bonding capabilities, making it a candidate for interactions with biological targets such as enzymes or microbial membranes . Its methyl ester derivative (CAS 412268-99-6) has been synthesized, demonstrating the feasibility of derivatization for enhanced solubility or activity .
Properties
Molecular Formula |
C15H13NO4S |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
3-[3-(phenylsulfamoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-8-14(11-12)21(19,20)16-13-6-2-1-3-7-13/h1-11,16H,(H,17,18) |
InChI Key |
ALGZPROJSRYPIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenylsulfamoylphenyl)acrylic acid typically involves the reaction of 3-(phenylsulfamoyl)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of the phenylsulfamoyl group can yield amine derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-(3-Phenylsulfamoylphenyl)acrylic acid has found applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-Phenylsulfamoylphenyl)acrylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as histone deacetylases (HDACs), leading to altered gene expression and induction of apoptosis in cancer cells. The compound’s sulfonamide group plays a crucial role in binding to the active site of the target enzyme, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Proton Transfer Salts
Proton transfer salts of 3-(sulfamoylphenylcarbamoyl)acrylic acid with aminopyridine derivatives (e.g., compounds 9–18 in –6,13) exhibit broad-spectrum antimicrobial activity. For instance:
- Compound 9, 14, 15, 17 : Show superior antifungal activity against Candida albicans compared to fluconazole (MIC values ≤ 12.5 µg/mL vs. 25 µg/mL for fluconazole) .
- Compound 16 : Demonstrates potent activity against Escherichia coli (MIC = 6.25 µg/mL), outperforming reference drugs like vancomycin .
These salts leverage the sulfamoyl group’s hydrogen-bonding capacity and the acrylic acid’s acidity to enhance target binding.
Trifluoromethyl and Methoxy Derivatives
- 3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid (CAS 786728-87-8): The methoxy group enhances metabolic stability, while the isopropylsulfamoyl moiety may optimize steric interactions with enzyme active sites .
Natural Analogues
- (E)-3-(3-Hydroxy-4-methoxyphenyl)acrylic acid carboxymethyl ester: Isolated from Glechoma longituba, this plant-derived compound lacks the sulfamoyl group but retains antimicrobial properties due to phenolic and ester functionalities .
Antimicrobial Activity
| Compound Class | Key Microbes Targeted | MIC Range (µg/mL) | Reference Compounds (MIC) |
|---|---|---|---|
| Proton salts (e.g., 9,15 ) | C. albicans, E. coli | 6.25–25 | Fluconazole (25), Vancomycin (50) |
| Phenoxyboronic acid derivatives | Carbapenemase enzymes (KPC-2) | IC₅₀ = 0.1–1 µM | Meropenem (IC₅₀ > 10 µM) |
| 3-(4-Methylphenyl)acrylic acid | Not specified | N/A | N/A |
- Phenoxyboronic Acid Derivatives (–2,4): These compounds, synthesized via asymmetric Morita-Baylis-Hillman (MBH) reactions, inhibit carbapenemase enzymes (e.g., KPC-2) at sub-micromolar concentrations. The acrylic acid moiety mimics the β-lactam carbonyl, enabling competitive inhibition .
Enzyme Inhibition
- (S)-4a and (R)-4a (phenoxyboronic acids): Enantiomers show differential binding to KPC-2 (serine β-lactamase) and OXA-48 (metallo-β-lactamase), highlighting stereochemistry’s role in target specificity .
Physicochemical Properties
| Compound | Crystal System | Space Group | Molecular Volume (ų) | Key Functional Groups |
|---|---|---|---|---|
| 3-(4-Methylphenyl)acrylic acid | Triclinic | P1 | 63.9 | –COOH, –CH₃ |
| Proton salt derivatives | N/A | N/A | N/A | –SO₂NH–, –COO⁻ (ionized) |
| 3-(3-Nitrophenyl)-2-phenylacrylic acid | N/A | N/A | N/A | –NO₂ (electron-withdrawing) |
- 3-(4-Methylphenyl)acrylic acid (): Crystallizes in a triclinic system with a compact packing structure (volume = 63.9 ų), suggesting lower solubility compared to bulkier derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
